5-iodo-4-nitro-1H-imidazole
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Overview
Description
5-iodo-4-nitro-1H-imidazole: is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. The compound is characterized by the presence of an iodine atom at the 5-position and a nitro group at the 4-position on the imidazole ring. This structural modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-4-nitro-1H-imidazole typically involves the iodination and nitration of imidazole derivatives. One common method includes the reaction of imidazole with iodine in the presence of a base such as potassium hydroxide or sodium hydroxide. This reaction yields 4,5-diiodoimidazole, which is then subjected to nitration using a mixture of nitric acid and sulfuric acid to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-iodo-4-nitro-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of 5-substituted-4-nitroimidazoles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as potassium iodide, sodium hydroxide, and secondary amines are commonly used.
Reduction Reactions: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride are typical reducing agents.
Major Products Formed:
Substitution Reactions: Products include 5-hydroxy-4-nitroimidazole and 5-alkoxy-4-nitroimidazole.
Reduction Reactions: The major product is 5-iodo-4-aminoimidazole.
Scientific Research Applications
Chemistry: 5-iodo-4-nitro-1H-imidazole is used as a building block in organic synthesis.
Biology and Medicine: It may serve as a precursor for the synthesis of antimicrobial, anticancer, and anti-inflammatory agents .
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other functional materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of 5-iodo-4-nitro-1H-imidazole is not fully understood, but it is believed to involve interactions with cellular components such as DNA and proteins. The nitro group can undergo reduction to form reactive intermediates that can damage DNA, leading to cell death. This mechanism is similar to that of other nitroimidazole compounds, which are known to exert antimicrobial and antitumor effects through the generation of toxic free radicals .
Comparison with Similar Compounds
4-nitroimidazole: Lacks the iodine atom at the 5-position, resulting in different reactivity and biological activity.
5-bromo-4-nitroimidazole: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical properties and reactivity.
5-chloro-4-nitroimidazole: Another halogenated derivative with distinct chemical behavior due to the presence of chlorine.
Uniqueness: 5-iodo-4-nitro-1H-imidazole is unique due to the presence of both iodine and nitro groups, which impart specific reactivity and potential biological activity. The iodine atom enhances the compound’s ability to participate in substitution reactions, while the nitro group contributes to its potential as a bioactive molecule .
Properties
CAS No. |
76529-48-1 |
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Molecular Formula |
C3H2IN3O2 |
Molecular Weight |
238.97 g/mol |
IUPAC Name |
4-iodo-5-nitro-1H-imidazole |
InChI |
InChI=1S/C3H2IN3O2/c4-2-3(7(8)9)6-1-5-2/h1H,(H,5,6) |
InChI Key |
CHZYQLYIYFQCKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1)[N+](=O)[O-])I |
Origin of Product |
United States |
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